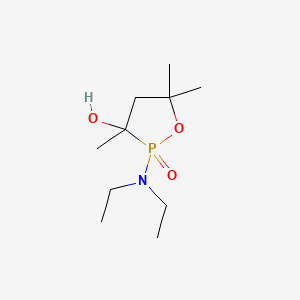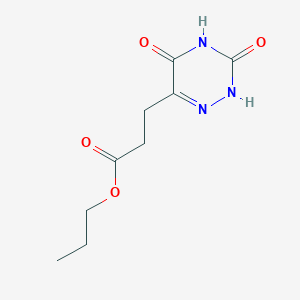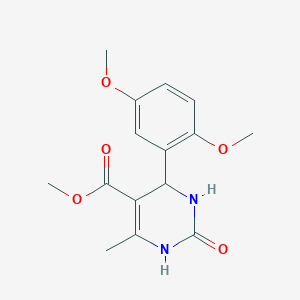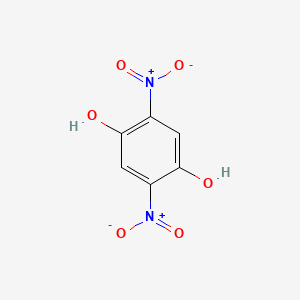
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is a cyclic organophosphorus compound This compound is notable for its unique structure, which includes a phosphorus atom within a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide typically involves the oxidation of its corresponding selenide precursor. For example, the oxidation of cis-2-t-butylamino-4-methyl-1,3,2-dioxaphosphinane 2-selenide with hydrogen peroxide yields the corresponding oxide . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These methods typically involve large-scale oxidation reactions using industrial oxidants and catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of selenide precursors to oxides.
Reduction: Potential reduction of the oxide back to its corresponding selenide or other reduced forms.
Substitution: Reactions where the diethylamino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxide, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide involves its interaction with molecular targets and pathways. The compound’s phosphorus atom can form bonds with various nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
cis-2-t-butylamino-4-methyl-1,3,2-dioxaphosphinane 2-oxide: A structurally similar compound with different substituents.
1,2-thiazetin-1,1-dioxide: Another cyclic compound with a sulfur atom in place of phosphorus.
Pyrrolidine derivatives: Compounds with a similar five-membered ring structure but containing nitrogen instead of phosphorus.
Uniqueness
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is unique due to its specific combination of a phosphorus atom within a five-membered ring and the presence of diethylamino and trimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
39770-55-3 |
|---|---|
Fórmula molecular |
C10H22NO3P |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
2-(diethylamino)-3,5,5-trimethyl-2-oxo-1,2λ5-oxaphospholan-3-ol |
InChI |
InChI=1S/C10H22NO3P/c1-6-11(7-2)15(13)10(5,12)8-9(3,4)14-15/h12H,6-8H2,1-5H3 |
Clave InChI |
REQUQJQPNHWTGW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P1(=O)C(CC(O1)(C)C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706781.png)



![5-[(4-Ethoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11706793.png)

![4-methyl-5'-(4-nitrophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706802.png)

![N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide](/img/structure/B11706821.png)
![2-(2-Chlorophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11706831.png)


![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11706845.png)
![11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid](/img/structure/B11706861.png)
